

Cedeodarin: A Technical Overview of its Physicochemical Properties and Bioactivity

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Compound of Interest

Compound Name: Cedeodarin

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This technical guide provides an in-depth overview of **Cedeodarin**, a naturally occurring dihydroflavonol found in *Cedrus deodara*. The document consolidates key quantitative data, details relevant experimental protocols for its extraction and biological evaluation, and presents a logical workflow for its scientific investigation.

Core Quantitative Data

Cedeodarin, also known as 6-Methyldihydroquercetin or 6-methoxytaxifolin, possesses the following key physicochemical properties:

Property	Value	Citations
Molecular Weight	318.27816 g/mol , 318.28 g/mol	[1] [2]
Molecular Formula	C ₁₆ H ₁₄ O ₇	[1]
CAS Number	31076-39-8	[1]

Experimental Protocols

The following sections detail methodologies relevant to the extraction of **Cedeodarin** from its natural source, *Cedrus deodara*, and the assessment of its potential biological activities.

Extraction of Bioactive Compounds from Cedrus deodara

This protocol describes a general method for obtaining extracts from Cedrus deodara which would contain **Cedeodarin**. Further purification steps would be necessary to isolate the pure compound.

a. Methanolic Extraction^[3]

- **Sample Preparation:** Air-dry the plant material (e.g., heartwood, needles) and grind it into a fine powder.
- **Maceration:** Soak the powdered material in 80% methanol at room temperature. The process is typically carried out over three 72-hour rounds to ensure exhaustive extraction.
- **Concentration:** Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 25°C).
- **Lyophilization:** Freeze-dry the concentrated extract to obtain a powdered final product.

b. Ethanolic Extraction

- **Sample Preparation:** As with methanolic extraction, begin with dried, powdered plant material.
- **Soxhlet Extraction:** Place the powdered material in a Soxhlet apparatus and extract with 98.22% methanol for approximately 16 hours.^[4] This method provides a more exhaustive extraction compared to maceration.
- **Solvent Removal:** Remove the solvent from the extract, typically using a rotary evaporator, to yield the crude extract.

Antioxidant Activity Assays

The antioxidant potential of extracts containing **Cedeodarin** can be evaluated using various spectrophotometric methods.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[2]

- **Reagent Preparation:** Prepare a stock solution of DPPH in methanol.
- **Reaction Mixture:** Add various concentrations of the test extract to the DPPH solution. A standard antioxidant, such as ascorbic acid or silymarin, should be used as a positive control.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the extract).

b. Ferric Reducing Antioxidant Power (FRAP) Assay[5]

- **FRAP Reagent Preparation:** Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution (20 mM) in a 10:1:1 ratio.
- **Reaction:** Mix the test extract with the freshly prepared FRAP reagent.
- **Incubation:** Incubate the mixture at 37°C for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance of the resulting blue-colored solution at 593 nm.
- **Quantification:** The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant like Trolox.

Anti-inflammatory Activity Assays

a. In-Vivo: Carrageenan-Induced Paw Edema in Rats[4]

- **Animal Model:** Use albino rats, divided into control, standard, and test groups.

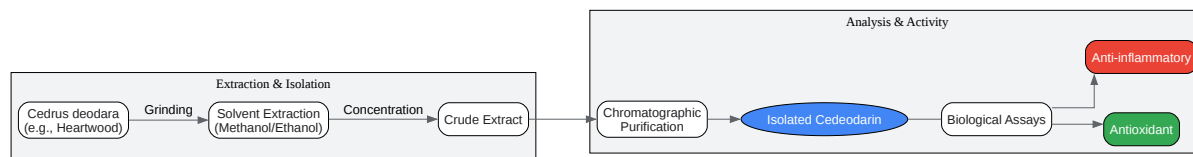
- **Dosing:** Administer the vehicle (e.g., 2% gum acacia), a standard anti-inflammatory drug (e.g., Diclofenac sodium), or the test extract orally to the respective groups.
- **Induction of Inflammation:** After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce localized edema.
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, 6, and 9 hours) after carrageenan injection.
- **Evaluation:** The percentage of inhibition of edema in the drug-treated groups is calculated by comparing their paw volume changes to the control group.

b. In-Vitro: Protein Denaturation Inhibition Assay[6]

- **Reaction Mixture:** Prepare a reaction mixture containing the test extract at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).
- **Incubation and Heating:** Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.
- **Absorbance Measurement:** After cooling, measure the absorbance of the solutions at 660 nm.
- **Calculation:** The percentage of inhibition of protein denaturation is calculated relative to a control sample without the extract. A standard drug like aspirin can be used for comparison.

Visualizing the Scientific Workflow

The following diagram illustrates a general workflow for the investigation of bioactive compounds from *Cedrus deodara*, from extraction to biological activity assessment.



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General workflow for **Cedeodarin** investigation.

While **Cedeodarin** has been identified as a constituent of *Cedrus deodara*, further research is required to fully elucidate its specific signaling pathways and mechanisms of action. The protocols and workflow presented here provide a foundational framework for researchers to pursue further investigations into the therapeutic potential of this promising natural compound.

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References

- 1. Isolation, characterization, and LC MS/MS determination of anti-obesity components from pine needles of *Cedrus deodara* (Roxb.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. *Cedrus deodara*: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]
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